2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol
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Overview
Description
2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol typically involves the reaction of 4-piperidone with 2-bromoethanol under basic conditions to form the hydroxyethyl derivative. This intermediate is then subjected to a Friedel-Crafts alkylation with phenol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(2-oxoethyl)piperidin-4-yl)phenol.
Reduction: Formation of 2-(4-(2-hydroxyethyl)piperidin-4-yl)cyclohexanol.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Hydroxyethyl)piperidin-4-yl)benzoic acid
- 2-(4-(2-Hydroxyethyl)piperidin-4-yl)aniline
- 2-(4-(2-Hydroxyethyl)piperidin-4-yl)benzyl alcohol
Uniqueness
2-(4-(2-Hydroxyethyl)piperidin-4-yl)phenol is unique due to its specific structural features, such as the presence of both a hydroxyethyl group and a phenolic hydroxyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperidin-4-yl]phenol |
InChI |
InChI=1S/C13H19NO2/c15-10-7-13(5-8-14-9-6-13)11-3-1-2-4-12(11)16/h1-4,14-16H,5-10H2 |
InChI Key |
OVEIIJUPRBXFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCO)C2=CC=CC=C2O |
Origin of Product |
United States |
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